The Chemical Architecture and Synthetic Utility of 1-(5-Bromo-2-ethoxyphenyl)ethanone
The Chemical Architecture and Synthetic Utility of 1-(5-Bromo-2-ethoxyphenyl)ethanone
Executive Summary
1-(5-Bromo-2-ethoxyphenyl)ethanone (CAS 16602-11-2) is a highly versatile ortho-alkoxy haloarene that serves as a privileged building block in advanced medicinal chemistry and materials science[1]. Characterized by the dual presence of an electron-donating ethoxy group and an electron-withdrawing acetyl group, this compound exhibits unique regioselective reactivity. This whitepaper provides an in-depth technical analysis of its physicochemical properties, self-validating synthetic workflows, and its critical role in the downstream development of pharmacological agents, including cromakalim analogues and lipid-competitive kinase inhibitors.
Part 1: Physicochemical Profile & Structural Data
Understanding the baseline quantitative properties of 1-(5-Bromo-2-ethoxyphenyl)ethanone is essential for precise stoichiometric calculations and downstream purification workflows. For detailed commercial specifications, refer to 1[1].
| Property | Value |
| IUPAC Name | 1-(5-Bromo-2-ethoxyphenyl)ethanone |
| Common Synonyms | 5'-Bromo-2'-ethoxyacetophenone; 2-Ethoxy-5-bromoacetophenone |
| CAS Registry Number | 16602-11-2 |
| Molecular Formula | C₁₀H₁₁BrO₂ |
| Molecular Weight | 243.10 g/mol |
| Physical State | Pale yellow to off-white solid/liquid |
| Typical Purity | ≥ 95% |
Part 2: Mechanistic Reactivity & Core Synthetic Workflows
The synthesis of 1-(5-Bromo-2-ethoxyphenyl)ethanone relies on exploiting the aromatic ring's electronic distribution. The ethoxy group strongly activates the ortho and para positions via resonance (donation of oxygen lone pairs). Conversely, the acetyl group is meta-directing and deactivating. In 2-ethoxyacetophenone, the position para to the ethoxy group is position 5. Since position 1 holds the acetyl group and position 2 holds the ethoxy group, position 5 is simultaneously para to the activating ether and meta to the deactivating ketone. Both directing effects synergistically point to position 5, making electrophilic aromatic substitution highly regioselective[2].
Historical and modern protocols for the preparation of aromatic hydroxyketones confirm this regioselectivity, as documented in comprehensive synthetic handbooks like 2[2].
Synthetic pathways for 1-(5-Bromo-2-ethoxyphenyl)ethanone via ethylation or bromination.
Protocol 1: Synthesis via Williamson Ether Ethylation
Causality & Validation: Potassium carbonate (K₂CO₃) is selected as a mild base to deprotonate the phenolic hydroxyl group (pKa ~10) without inducing unwanted aldol condensation of the acetyl group. N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent to solvate the potassium cation, leaving the phenoxide anion highly nucleophilic for the S_N2 displacement of the ethyl halide[3].
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Preparation: Charge an oven-dried round-bottom flask with 5-bromo-2-hydroxyacetophenone (1.0 equiv) and anhydrous K₂CO₃ (2.5 equiv).
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Solvation: Suspend the mixture in anhydrous DMF (approx. 10 mL/g of substrate) under an inert nitrogen atmosphere.
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Alkylation: Dropwise add ethyl iodide (1.5 equiv) at room temperature. Note: Ethyl iodide is preferred over ethyl bromide due to the superior leaving group ability of the iodide ion, which accelerates the S_N2 transition state.
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Reaction Execution: Elevate the temperature to 60 °C and stir for 6 hours.
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Self-Validating Monitoring: Monitor progress via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (4:1) system. The disappearance of the highly polar phenolic starting material (lower R_f) and the emergence of the less polar ether product (higher R_f) provides real-time confirmation of O-alkylation.
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Workup & Isolation: Quench the reaction by pouring it into crushed ice/water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with a 5% aqueous LiCl solution. Crucial Step: The LiCl wash selectively partitions the DMF into the aqueous phase, preventing solvent contamination. Dry over Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography.
Protocol 2: Electrophilic Aromatic Bromination
Causality & Validation: Acetic acid is used as the solvent because it sufficiently polarizes the molecular bromine, facilitating electrophilic attack without requiring a harsh Lewis acid catalyst (like FeBr₃)[2].
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Preparation: Dissolve 2-ethoxyacetophenone (1.0 equiv) in glacial acetic acid.
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Bromine Addition: Slowly add a solution of Br₂ (1.05 equiv) in acetic acid dropwise at 0–5 °C. Strict temperature control prevents over-bromination and limits oxidative side reactions.
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Reaction Execution: Allow the mixture to warm to room temperature and stir for 2 hours.
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Self-Validating Quench: The reaction is self-indicating; the deep red-brown color of molecular bromine dissipates as it is consumed. Pour the mixture into ice water containing sodium bisulfite (NaHSO₃). The NaHSO₃ immediately reduces any residual unreacted bromine to colorless bromide ions, visually validating the neutralization step before extraction.
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Isolation: Extract with dichloromethane, wash with saturated NaHCO₃ to neutralize the acetic acid, dry over anhydrous MgSO₄, and concentrate.
Part 3: Pharmacological Applications & Downstream Derivatization
The aryl bromide moiety of 1-(5-Bromo-2-ethoxyphenyl)ethanone acts as an ideal electrophilic handle for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Sonogashira couplings). This allows for rapid structural elaboration into complex pharmacophores[3].
1. Ring-Opened Cromakalim Analogues This compound is a critical precursor in synthesizing ring-opened cromakalim analogues[4]. These advanced derivatives target ATP-sensitive potassium (K_ATP) channels. The binding and subsequent opening of these channels leads to potassium efflux and membrane hyperpolarization, culminating in profound smooth muscle relaxation (vasodilation). Furthermore, these specific analogues have been shown to uniquely stimulate elastin synthesis, making them highly valuable in treating vascular aging and respiratory diseases[4]. This mechanistic pathway is extensively validated in the 4[4].
2. Pleckstrin Homology (PH) Domain Inhibitors Derivatives of this scaffold are utilized in the discovery of lipid-competitive Pleckstrin Homology (PH) domain-containing family A inhibitors, which demonstrate notable anticancer activity[5]. The synthetic optimization of these lipid-competitive inhibitors is detailed in the 5[5].
Pharmacological mechanism of cromakalim analogues derived from the target compound.
References
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Bouhedja, M. et al. "Design, synthesis and biological evaluation of novel ring-opened cromakalim analogues with relaxant effects on vascular and respiratory smooth muscles and as stimulators of elastin synthesis". Source: European Journal of Medicinal Chemistry. URL:[Link]
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Martin, R. "Aromatic Hydroxyketones From Butanone (c4) To Dotriacontanone (c32)". Source: vdoc.pub. URL: [Link]
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"Discovery, Optimization, and Anticancer Activity of Lipid-Competitive Pleckstrin Homology Domain-Containing Family A Inhibitors". Source: Journal of Medicinal Chemistry (ACS). URL:[Link]
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"Highly Selective Salicylketoxime-Based Estrogen Receptor β Agonists Display Antiproliferative Activities in a Glioma Model". Source: Journal of Medicinal Chemistry (ACS). URL: [Link]
